Cas no 129799-15-1 (1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate)

1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate is a protected piperazine derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include the presence of two orthogonal protecting groups (tert-butoxycarbonyl and methyl ester), enabling selective deprotection for stepwise functionalization. The tert-butyl group offers stability under basic conditions, while the methyl ester allows further transformations such as hydrolysis or amidation. This compound serves as a versatile intermediate in the synthesis of complex molecules, particularly in medicinal chemistry for the development of bioactive compounds. Its well-defined reactivity profile and compatibility with various reaction conditions make it a valuable building block for heterocyclic and peptidomimetic frameworks.
1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate structure
129799-15-1 structure
Product Name:1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate
CAS No:129799-15-1
MF:C11H20N2O4
MW:244.287503242493
MDL:MFCD11101336
CID:64020
PubChem ID:2756818
Update Time:2025-10-28

1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-Boc-piperazine-2-carboxylate
    • Piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
    • 1-N-Boc-2-piperazinecarboxylic acid methyl ester
    • 1-N-BOC-piperazine-2-carboxylic acid methyl ester
    • 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate
    • Methyl 1-Boc-2-Piperazinecarboxylate
    • N-1-BOC-2-PIPERAZINECARBOXYLIC ACID METHYL ESTER
    • 1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate
    • N-Boc-Piperazine-2-Carboxylic Acid Methyl Ester
    • Piperazine-1,2-dicarb
    • 1-Boc-piperazine-2-carboxylic acid methyl ester
    • 1-Boc-2-Piperazinecarboxylic acid methyl ester
    • AKOS005258545
    • 129799-15-1
    • 1-(tert-butyl) 2-methyl piperazine-1,2-dicarboxylate
    • 1,2-PIPERAZINEDICARBOXYLIC ACID, 1-(1,1-DIMETHYLETHYL) 2-METHYL ESTER
    • CS-B0413
    • Tert-butyl Methyl Piperazine-1,2-dicarboxylate
    • FT-0601725
    • AC-2376
    • METHYL (S)-1-BOC-PIPERAZINE-2-CARBOXYLATE
    • SB10685
    • SY004774
    • BCP11361
    • n1-boc-2-piperazinecarboxylic acid methyl ester
    • 1-tert-Butyl 2-methyl 1,2-piperazinedicarboxylate, AldrichCPR
    • AS-19518
    • 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate;N-1-Boc-2-Piperazinecarboxylic acid methyl ester
    • PB15780
    • AMY4387
    • SCHEMBL654591
    • FT-0601727
    • BRXKHIPPSTYCKO-UHFFFAOYSA-N
    • DTXSID20373561
    • 1-tert-Butoxycarbonyl-2-carbomethoxypiperazine
    • SY018120
    • A2703
    • FT-0601726
    • MFCD01861779
    • 1,2-Piperazinedicarboxylicacid, 1-(1,1-dimethylethyl) 2-methyl ester
    • Q-102939
    • PB33990
    • SY017684
    • piperazine-1, 2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
    • N,N-Bis(2-chloroethyl)phosphorodiamidate
    • PB12321
    • DB-010697
    • DB-024637
    • DB-013657
    • N-Boc-piperazine-2-carboxylic acid methyl ester;Piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
    • 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate
    • MDL: MFCD11101336
    • Inchi: 1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3
    • InChI Key: BRXKHIPPSTYCKO-UHFFFAOYSA-N
    • SMILES: O(C(N1CCNCC1C(=O)OC)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 244.14200
  • Monoisotopic Mass: 244.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.9A^2
  • XLogP3: 0.4

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Liquid
  • Density: 1.118
  • Boiling Point: 321.3°C at 760 mmHg
  • Flash Point: 148.1℃
  • Refractive Index: 1.471
  • PSA: 67.87000
  • LogP: 0.63500

1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate Security Information

1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate Production Method

1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:129799-15-1)1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate
Order Number:A2703
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:22
Price ($):852.0/213.0
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Additional information on 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate

Research Brief on 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (CAS: 129799-15-1) in Chemical and Biomedical Applications

The compound 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (CAS: 129799-15-1) has recently garnered significant attention in the field of chemical and biomedical research. This piperazine derivative is increasingly recognized for its potential as a versatile intermediate in the synthesis of pharmacologically active molecules. Recent studies highlight its role in the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and antimicrobial therapies. The structural flexibility of this compound, characterized by its tert-butyl and methyl carboxylate groups, makes it an attractive scaffold for medicinal chemistry applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate as a key intermediate in the synthesis of potent dopamine D3 receptor antagonists. The study utilized a multi-step synthetic route where this compound served as a crucial building block, enabling the introduction of various pharmacophores. The resulting analogues showed promising selectivity profiles, with several candidates exhibiting nanomolar affinity for the D3 receptor while maintaining minimal off-target effects. This research underscores the compound's importance in developing targeted therapies for neuropsychiatric disorders.

Another significant application was reported in ACS Infectious Diseases (2022), where derivatives of 129799-15-1 were incorporated into novel antimicrobial agents. The researchers modified the piperazine core to create compounds with enhanced membrane permeability and bacterial efflux pump inhibition properties. Particularly noteworthy was the compound's role in overcoming multidrug resistance in Gram-positive pathogens, with several derivatives showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The study emphasized the compound's structural advantages, including its ability to maintain conformational flexibility while providing optimal spacing for critical pharmacophoric elements.

Recent advancements in synthetic methodologies have also focused on improving the production efficiency of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate. A 2023 publication in Organic Process Research & Development described a novel catalytic system that increased the yield of this intermediate by 35% while reducing hazardous byproducts. The improved synthetic route not only enhances the compound's accessibility for research purposes but also addresses important green chemistry considerations, making it more attractive for industrial-scale applications.

Pharmacokinetic studies of derivatives containing this structural motif have revealed favorable drug-like properties. Research published in European Journal of Pharmaceutical Sciences (2023) demonstrated that compounds derived from 129799-15-1 generally exhibit good blood-brain barrier penetration and metabolic stability. These characteristics are particularly valuable for CNS-targeted therapeutics and have prompted several pharmaceutical companies to include this scaffold in their discovery pipelines. The compound's balanced lipophilicity, as determined by computational modeling studies, appears to contribute significantly to these desirable pharmacokinetic profiles.

Looking forward, the versatility of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate continues to inspire innovative applications. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation and as a component of novel radiopharmaceuticals for diagnostic imaging. The compound's chemical handle (the tert-butyl carboxylate group) provides an excellent point for further derivatization, making it adaptable to various drug discovery platforms. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is poised to play an increasingly important role in medicinal chemistry and pharmaceutical development.

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Amadis Chemical Company Limited
(CAS:129799-15-1)1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate
A2703
Purity:99%/99%
Quantity:100g/25g
Price ($):852.0/213.0
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